molecular formula C50H30N4O8 B12694635 N,N'-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide CAS No. 83721-65-7

N,N'-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide

Cat. No.: B12694635
CAS No.: 83721-65-7
M. Wt: 814.8 g/mol
InChI Key: MQKBBQMUWZYVCS-UHFFFAOYSA-N
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Description

N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and isophthaldiamide moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoyl chloride with 9,10-dihydro-9,10-dioxoanthracene-1,4-diamine under controlled conditions to form the intermediate product. This intermediate is then reacted with isophthaloyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted anthracene compounds .

Scientific Research Applications

N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-pyridylmethyl)-naphthalene diimide
  • N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
  • N,N’-Bis(4-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine

Uniqueness

N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide stands out due to its unique combination of anthracene and isophthaldiamide moieties, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity .

Properties

CAS No.

83721-65-7

Molecular Formula

C50H30N4O8

Molecular Weight

814.8 g/mol

IUPAC Name

1-N,3-N-bis(4-benzamido-9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C50H30N4O8/c55-43-31-18-7-9-20-33(31)45(57)41-37(24-22-35(39(41)43)51-47(59)27-12-3-1-4-13-27)53-49(61)29-16-11-17-30(26-29)50(62)54-38-25-23-36(52-48(60)28-14-5-2-6-15-28)40-42(38)46(58)34-21-10-8-19-32(34)44(40)56/h1-26H,(H,51,59)(H,52,60)(H,53,61)(H,54,62)

InChI Key

MQKBBQMUWZYVCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)C(=O)NC5=C6C(=C(C=C5)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C6=O)C(=O)C9=CC=CC=C9C3=O

Origin of Product

United States

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